An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Structure, Properties, and Therapeutic Potential
Abstract: The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, has garnered significant attention in medicinal chemistry as a privileged structure for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of a specific derivative, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also referred to as 7-methyl-4-azaoxindole. Due to the limited direct literature on this exact molecule, this guide synthesizes information from analogous structures and established chemical principles to present its chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel heterocyclic compounds for therapeutic applications.
Introduction: The Significance of the 4-Azaindole Scaffold
The 4-azaindole framework is a bioisostere of indole and purine, enabling it to mimic the natural hinge-binding motif of ATP, the ubiquitous substrate for all kinases[1]. This inherent characteristic makes it a valuable scaffold in the design of kinase inhibitors. The strategic incorporation of a nitrogen atom into the six-membered ring enhances hydrogen bonding capabilities, improves aqueous solubility, and confers favorable physicochemical and pharmacokinetic properties compared to the corresponding indole analogs[1]. Consequently, derivatives of 4-azaindole have been extensively investigated as potent inhibitors of a variety of kinases implicated in oncology and inflammatory diseases, including p38 MAP kinase, c-Met, and p21-activated kinase-1 (PAK1)[2][3][4]. The introduction of an oxo-group at the 2-position to form the 4-azaoxindole core, along with methylation at the 7-position, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological target engagement and pharmacokinetic profile.
Chemical Structure and Nomenclature
The core structure of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a bicyclic heteroaromatic system where a pyrrolone ring is fused to a pyridine ring.
Caption: Chemical structure of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
Systematic IUPAC Name: 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Common Synonyms: 7-methyl-4-azaoxindole
CAS Number: Not available for the methylated derivative. The parent compound, 1H-pyrrolo[3,2-b]pyridin-2(3H)-one, has the CAS Number 32501-05-6.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₈H₈N₂O | Based on chemical structure |
| Molecular Weight | 148.16 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for similar heterocyclic compounds |
| Melting Point | > 200 °C (decomposes) | High melting points are common for rigid, polar heterocyclic structures with hydrogen bonding capabilities. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water and non-polar organic solvents. | The lactam and pyridine moieties introduce polarity and hydrogen bonding sites, while the overall fused ring system limits solubility in water. |
| pKa | Weakly acidic (N-H proton) and weakly basic (pyridine nitrogen) | The pKa of the N-H proton is expected to be in the range of 8-10, similar to other lactams. The pyridine nitrogen will have a pKa around 4-5. |
Spectroscopic Data (Predicted)
The following spectroscopic characteristics are predicted for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one based on the analysis of its structural features and data from analogous compounds[5][6][7][8][9].
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | N1-H |
| ~7.8 | d | 1H | H5 |
| ~7.0 | d | 1H | H6 |
| ~3.5 | s | 2H | H3 |
| ~2.4 | s | 3H | 7-CH₃ |
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C2 (C=O) |
| ~150 | C7a |
| ~148 | C4a |
| ~145 | C7 |
| ~125 | C5 |
| ~118 | C6 |
| ~115 | C3a |
| ~35 | C3 |
| ~17 | 7-CH₃ |
Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Key Predicted Features |
| IR (ATR, cm⁻¹) | 3200-3000 (N-H stretch), 1700-1680 (C=O, lactam stretch), 1610-1580 (C=C and C=N stretches of the aromatic rings), 1400-1300 (C-N stretch)[10][11]. |
| MS (EI) | Expected [M]⁺ at m/z = 148. Subsequent fragmentation may involve loss of CO (m/z = 120) and HCN from the pyridine ring, which are characteristic fragmentation pathways for related azaindoles[12][13]. |
Synthesis Methodologies
A definitive, published synthetic route for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is not currently available. However, a plausible and logical synthetic strategy can be devised based on established methods for the synthesis of 4-azaoxindoles and the introduction of methyl groups onto pyridinoid rings.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the late-stage introduction of the 7-methyl group onto a pre-formed 4-azaoxindole core or building the methylated pyridine ring prior to the formation of the pyrrolone ring.
Caption: Retrosynthetic approaches to 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
Experimental Protocol: A Proposed Synthetic Route
The following protocol outlines a feasible multi-step synthesis starting from a commercially available substituted pyridine. This approach leverages a known method for the synthesis of the 4-azaoxindole core.
Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.
Step-by-Step Methodology:
-
Protection of the Starting Material: 2-Amino-3-bromo-6-methylpyridine is protected at the amino group, for instance, as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions in subsequent steps. This is a standard procedure in heterocyclic chemistry to modulate the reactivity of the amino group.
-
Introduction of the Pyrrolone Precursor: The protected 2-amino-3-bromo-6-methylpyridine undergoes a palladium-catalyzed cross-coupling reaction. A suitable coupling partner would be a protected form of a two-carbon unit that can be subsequently cyclized to form the pyrrolone ring. For example, a Sonogashira coupling with a protected acetylene followed by hydration and cyclization, or a Heck-type reaction with an appropriate vinyl ether.
-
Cyclization to form the 4-Azaoxindole Core: The resulting intermediate is then subjected to deprotection and intramolecular cyclization. This is typically achieved under acidic or basic conditions, leading to the formation of the fused pyrrolone ring. The choice of conditions would depend on the nature of the protecting groups and the stability of the intermediate.
-
Purification: The final product, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, is purified by standard techniques such as column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The choice of a palladium-catalyzed cross-coupling reaction in step 2 is due to its high efficiency and functional group tolerance in forming carbon-carbon bonds on heterocyclic systems.
-
The protection/deprotection strategy is crucial to ensure regioselectivity and prevent unwanted side reactions, which is a common practice in multi-step organic synthesis.
Biological Activities and Therapeutic Potential
While no specific biological data for 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been reported, the extensive research on the 4-azaindole scaffold provides a strong basis for predicting its potential therapeutic applications, primarily as a kinase inhibitor[14].
Kinase Inhibition
The 4-azaindole core is a well-established hinge-binding motif in a multitude of kinase inhibitors[15]. The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking the interaction of the adenine ring of ATP with the kinase hinge region. The pyrrole N-H can act as a hydrogen bond donor. Substituents on the 4-azaindole scaffold are strategically positioned to occupy the hydrophobic regions of the ATP-binding pocket, thereby conferring potency and selectivity.
Signaling Pathway: Generic Kinase Inhibition
Caption: Mechanism of competitive kinase inhibition by a 4-azaoxindole derivative.
The introduction of the 2-oxo group in 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one may alter the electronic distribution and conformation of the scaffold, potentially influencing its binding affinity and selectivity for different kinases. The 7-methyl group is positioned to potentially interact with a specific hydrophobic pocket within the kinase active site, which could be exploited to achieve selectivity for a particular kinase target.
Potential Therapeutic Areas
Based on the known activities of related 4-azaindole derivatives, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one could be investigated for its potential in:
-
Oncology: As an inhibitor of kinases that are dysregulated in cancer, such as c-Met, PAK1, or p38 MAPK[2][3][4].
-
Inflammatory Diseases: By targeting kinases like p38 MAPK that are involved in pro-inflammatory cytokine production[2].
-
Neurodegenerative Diseases: Some azaindole derivatives have been explored for their activity against kinases implicated in neurodegeneration[15].
Conclusion and Future Directions
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one represents an intriguing, yet underexplored, derivative of the medicinally important 4-azaindole scaffold. While direct experimental data is sparse, this technical guide has provided a comprehensive overview of its structure, predicted physicochemical properties, a plausible synthetic strategy, and its potential as a kinase inhibitor.
Future research should focus on the successful synthesis and thorough characterization of this molecule. The proposed synthetic route provides a viable starting point for its preparation. Once synthesized, detailed spectroscopic analysis (NMR, IR, MS) will be crucial to confirm its structure and provide the much-needed experimental data. Subsequently, screening against a panel of kinases would be a logical step to explore its biological activity and identify potential therapeutic targets. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on azaindole chemistry and its application in drug discovery.
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